molecular formula C11H16O6 B11945552 4,4-bis(carboxymethyl)cyclohexane-1-carboxylic Acid CAS No. 6670-44-6

4,4-bis(carboxymethyl)cyclohexane-1-carboxylic Acid

Cat. No.: B11945552
CAS No.: 6670-44-6
M. Wt: 244.24 g/mol
InChI Key: FJPATRZRCOLKEC-UHFFFAOYSA-N
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Description

4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid is a chemical compound with the molecular formula C11H16O6. It is a derivative of cyclohexane, featuring three carboxylic acid groups attached to the cyclohexane ring. This compound is of interest in various fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid typically involves the carboxylation of cyclohexane derivatives. One common method includes the reaction of cyclohexane with carbon dioxide in the presence of a catalyst under high pressure and temperature conditions. Another approach involves the oxidation of cyclohexane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Formation of ketones or more complex carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules and polymers. Its multiple carboxylic acid functionalities allow for various chemical modifications, making it a valuable building block in organic synthesis.
  • Reactivity : It participates in oxidation, reduction, and substitution reactions, enabling the formation of esters, amides, and other derivatives that are crucial in synthetic chemistry.

Biology

  • Biochemical Pathways : Research indicates that 4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid may play a role in various biochemical pathways. Its structure allows it to interact with enzymes and receptors through hydrogen bonding and ionic interactions .
  • Enzyme Studies : The compound is explored as a ligand in enzyme studies due to its ability to modulate enzyme activity through its carboxylic acid groups.

Medicine

  • Therapeutic Potential : Investigations into its therapeutic properties suggest potential applications in drug development. The compound's ability to form complexes with biological molecules may lead to new therapeutic agents targeting specific diseases.
  • Drug Development Precursor : As a precursor for various pharmaceuticals, this compound's unique structure can be exploited to develop new drugs with enhanced efficacy and reduced side effects.

Industry

  • Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and coatings. Its properties make it suitable for use in various formulations requiring high-performance materials.
  • Material Science : The compound's reactivity allows for its application in creating advanced materials with tailored properties for specific industrial needs.

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with specific enzymes demonstrated that the compound could significantly alter enzyme activity through competitive inhibition mechanisms. This finding suggests potential applications in designing enzyme inhibitors for therapeutic purposes.

Case Study 2: Polymer Synthesis

In polymer chemistry, researchers have utilized this compound as a monomer to create biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and degradation rates compared to conventional plastics.

Mechanism of Action

The mechanism of action of 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

  • 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid
  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

Comparison: 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid is unique due to the presence of three carboxylic acid groups, which impart distinct chemical properties and reactivity compared to similar compounds. This structural feature enhances its potential for forming multiple hydrogen bonds and ionic interactions, making it a valuable compound in various applications.

Biological Activity

4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid (often abbreviated as H4C6) is a multi-functional compound characterized by its three carboxylic acid groups. This unique structure endows it with significant biological activity, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and materials science. This article explores the biological activity of H4C6, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

  • Molecular Formula : C₁₁H₁₆O₆
  • Structure : Contains three carboxylic acid groups which enhance its reactivity and ability to form hydrogen bonds.

The biological activity of H4C6 is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound's carboxylic acid groups can engage in hydrogen bonding and ionic interactions with active sites of enzymes, influencing their catalytic activity.

Key Mechanisms:

  • Enzyme Inhibition : H4C6 has been shown to inhibit certain enzymes involved in metabolic pathways. Its ability to form stable complexes with enzyme active sites has implications for drug design and therapeutic applications.
  • Biochemical Pathways Modulation : The compound may modulate cellular processes by acting on signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Studies

Recent research has highlighted the potential applications of H4C6 in various biological systems.

Case Study 1: Enzyme Interaction

A study investigated the inhibitory effects of H4C6 on carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance in tissues. The results indicated that H4C6 significantly inhibited the enzyme's activity, suggesting its potential as a therapeutic agent in conditions where carbonic anhydrase is implicated.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that H4C6 exhibits cytotoxic effects against several cancer cell lines. Notably, it was found to induce apoptosis in MDA-MB-231 breast cancer cells through the intrinsic pathway. The mechanism involved downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Comparative Analysis with Similar Compounds

H4C6's unique structure allows for distinct biological properties compared to related compounds. Below is a comparison table highlighting key features:

Compound NameStructureUnique Features
1-(Carboxymethyl)cyclohexane-1-carboxylic AcidC₉H₁₂O₄Lacks additional carboxyl group; less complex interactions.
3,5-Bis(carboxymethyl)adamantane-1-carboxylic AcidC₁₁H₁₆O₆More complex structure; different reactivity profile.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic AcidC₉H₁₂O₄Contains methoxy group; alters solubility and reactivity.

Applications in Research

The diverse biological activities of H4C6 make it a valuable compound for various applications:

  • Medicinal Chemistry : Potential lead compound for drug development targeting metabolic disorders and cancer.
  • Biochemical Research : Useful as a ligand in enzyme studies to understand enzyme mechanisms and inhibition.
  • Industrial Applications : Employed in the synthesis of specialty chemicals and polymers due to its reactivity.

Properties

CAS No.

6670-44-6

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H16O6/c12-8(13)5-11(6-9(14)15)3-1-7(2-4-11)10(16)17/h7H,1-6H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

FJPATRZRCOLKEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)(CC(=O)O)CC(=O)O

Origin of Product

United States

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